molecular formula C9H10FIN2O4 B15094378 2',5'-Dideoxy-2'-fluoro-5'-iodouridine

2',5'-Dideoxy-2'-fluoro-5'-iodouridine

Cat. No.: B15094378
M. Wt: 356.09 g/mol
InChI Key: QLNYKCHAXHDXHT-UHFFFAOYSA-N
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Description

2’,5’-Dideoxy-2’-fluoro-5’-iodouridine is a synthetic nucleoside analog known for its antiviral properties. It is extensively used in research to study viral infections and has shown efficacy in inhibiting viral RNA synthesis, thereby preventing the replication of certain viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dideoxy-2’-fluoro-5’-iodouridine typically involves the fluorination and iodination of a deoxyribose sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective fluorination at the 2’ position and iodination at the 5’ position. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of 2’,5’-Dideoxy-2’-fluoro-5’-iodouridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dideoxy-2’-fluoro-5’-iodouridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as thiols and amines, typically under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2’,5’-Dideoxy-2’-fluoro-5’-iodouridine is widely used in scientific research, particularly in:

    Virology: Studying the inhibition of viral RNA synthesis and replication.

    Cancer Research: Investigating its potential as an antitumor agent by targeting DNA synthesis and inducing apoptosis.

    Biochemistry: Exploring its interactions with various enzymes and nucleic acids

Mechanism of Action

The compound exerts its effects by incorporating into viral RNA, leading to premature termination of RNA synthesis. This inhibits the replication of viruses. In cancer cells, it interferes with DNA synthesis and induces apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoro-5-iodouridine: Another nucleoside analog with similar antiviral properties.

    Emtricitabine Impurity (2,3′-dideoxy-5-fluoro-3-thiouridine): Used in antiviral and anticancer research.

Uniqueness

2’,5’-Dideoxy-2’-fluoro-5’-iodouridine is unique due to its dual modification at the 2’ and 5’ positions, which enhances its stability and efficacy in inhibiting viral RNA synthesis compared to other nucleoside analogs .

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYKCHAXHDXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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